![molecular formula C17H9ClF3NO2 B1436548 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione CAS No. 1020252-62-3](/img/structure/B1436548.png)
2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a chloro-substituted aniline, and an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline and 1H-indene-1,3(2H)-dione.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-120°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Automation: Integrating automated systems for precise control over reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a valuable moiety in drug design.
Medicine
Medicinal chemistry research focuses on the compound’s potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic development.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-chloro-4-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
- 2-{[2-bromo-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
- 2-{[2-chloro-5-(difluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Uniqueness
The unique combination of the chloro and trifluoromethyl groups in 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and bioavailability, while the chloro group provides sites for further functionalization, making this compound particularly versatile in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Biological Activity
The compound 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure features a unique combination of an indene-1,3-dione core and a substituted aniline moiety, which may contribute to its pharmacological properties.
- Molecular Formula : CHClFNO
- Molecular Weight : 359.71 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the available literature.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with indene-1,3-dione structures often exhibit inhibitory effects on various enzymes, which may include kinases and phosphatases involved in cell signaling pathways.
- Antioxidant Properties : The presence of electron-withdrawing groups (like trifluoromethyl and chloro groups) may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capabilities.
Antitumor Activity
Research indicates that derivatives of indene-1,3-dione exhibit significant antitumor properties. For instance:
- A study demonstrated that similar compounds induced apoptosis in cancer cell lines by activating caspase pathways, suggesting a role in cancer therapy .
Antimicrobial Activity
The compound has shown promise against various microbial strains:
- In vitro studies reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Indene derivatives have been investigated for their anti-inflammatory properties:
- The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in experimental models .
Case Studies
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZUEMFGYZFDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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